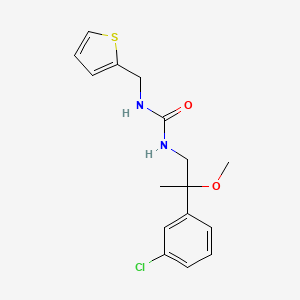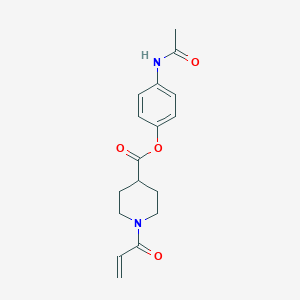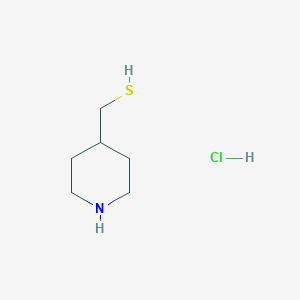![molecular formula C16H20N4O2 B2521899 5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide CAS No. 2415517-57-4](/img/structure/B2521899.png)
5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide, also known as JNJ-42756493, is a novel small molecule inhibitor of the Mps1 kinase. The Mps1 kinase is a key regulator of the spindle assembly checkpoint, which ensures proper chromosome segregation during cell division. The inhibition of Mps1 kinase by JNJ-42756493 has been shown to induce mitotic arrest and cell death in cancer cells, making it a potential therapeutic agent for cancer treatment.
Mécanisme D'action
5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide acts by inhibiting the activity of the Mps1 kinase, which is required for proper chromosome segregation during cell division. Inhibition of Mps1 kinase leads to mitotic arrest and cell death in cancer cells.
Biochemical and Physiological Effects:
5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide has been shown to induce mitotic arrest and cell death in cancer cells, while having minimal effects on normal cells. In addition, 5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide is its specificity for the Mps1 kinase, which reduces the potential for off-target effects. However, one limitation is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Orientations Futures
There are several potential future directions for research on 5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide. One area of focus could be the development of combination therapies that include 5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide, as it has been shown to enhance the efficacy of other cancer therapies. Another potential direction could be the investigation of 5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide in combination with immunotherapies, as it may enhance the immune response against cancer cells. Additionally, further research is needed to determine the optimal dosing and administration of 5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide in clinical settings.
Méthodes De Synthèse
The synthesis of 5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide involves a multi-step process that begins with the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with 2-bromo-3-methylpyridine. The resulting intermediate is then reacted with 2-(tert-butoxycarbonylamino)pyridine-3-carbaldehyde to form the final product.
Applications De Recherche Scientifique
5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide has been extensively studied for its potential in cancer treatment. Preclinical studies have shown that it is effective against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy. In addition, 5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
5,6-dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-10(2)22-16-13(6-5-7-17-16)8-18-15(21)14-11(3)12(4)19-9-20-14/h5-7,9-10H,8H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARHMNLAXOKKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NCC2=C(N=CC=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3.4]oct-7-en-6-one](/img/structure/B2521821.png)
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2521822.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide](/img/structure/B2521823.png)

![2-Oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2521826.png)
![4-{[(3-Chlorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2521827.png)

![6-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2521832.png)

![N-(4-Cyanooxan-4-YL)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2521834.png)
![2-chloro-N-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-4-carboxamide](/img/structure/B2521835.png)

![2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2521838.png)